molecular formula C10H8FNO3 B2659589 5-(2-Fluoroethoxy)indoline-2,3-dione CAS No. 2169409-16-7

5-(2-Fluoroethoxy)indoline-2,3-dione

Cat. No.: B2659589
CAS No.: 2169409-16-7
M. Wt: 209.176
InChI Key: CNUWGOYZCFOACA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline derivatives has been studied extensively. For instance, the indoline skeleton can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine . Another study reported the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione .

Scientific Research Applications

Synthesis and Antituberculosis Activity

A study by Karalı et al. (2007) presented the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones. The derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv, showcasing the potential of indoline-2,3-dione derivatives in developing antituberculosis agents (Karalı et al., 2007).

Antibacterial and Antifungal Activity

Deswal et al. (2020) explored the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles, demonstrating their considerable antibacterial and antifungal potency. This indicates the utility of indoline-2,3-dione derivatives in creating compounds with significant antimicrobial activities (Deswal et al., 2020).

Multigram Synthesis for Chemical Research

Sequeira et al. (2012) reported the multigram synthesis of a chiral substituted indoline via copper-catalyzed alkene aminooxygenation, highlighting the scalability of synthesizing complex indoline derivatives for chemical research applications (Sequeira et al., 2012).

Anticancer Potential

Kuruca et al. (2008) investigated the anticancer potential of new derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone on in vitro cell lines, indicating the importance of indoline-2,3-dione derivatives in developing chemotherapeutic agents (Kuruca et al., 2008).

Properties

IUPAC Name

5-(2-fluoroethoxy)-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-3-4-15-6-1-2-8-7(5-6)9(13)10(14)12-8/h1-2,5H,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWGOYZCFOACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCF)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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